2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C8H7F2NO2. It is characterized by the presence of two fluorine atoms and a pyridine ring substituted with a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
- 2,2-Difluoro-2-(5-methylpyridin-2-yl)acetic acid hydrochloride
Comparison: Compared to similar compounds, 2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ringFor instance, the position of the methyl group and the presence of fluorine atoms can affect the compound’s stability, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-5-2-3-11-4-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
VTEZGHOECUASEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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